molecular formula C7H6N2O2S2 B130048 Holomicina CAS No. 488-04-0

Holomicina

Número de catálogo: B130048
Número CAS: 488-04-0
Peso molecular: 214.3 g/mol
Clave InChI: HBUNPJGMNVQSBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Safety and Hazards

Holomycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Holomycin might be a lead molecule for the production of new hybrid compounds with higher activity and lower toxicity . Future studies on the exact RNA substrate of Hom12 and the relationship between such RNA species and RNA polymerase will shed light on the in vitro reconstitution of the mode of action of holomycin .

Mecanismo De Acción

Target of Action

Holomycin, a member of the dithiolopyrrolone (DTP) class of antibiotics, primarily targets RNA polymerase . RNA polymerase is a crucial enzyme in the process of transcription, where it synthesizes RNA from a DNA template. Holomycin’s interaction with RNA polymerase disrupts this process, leading to the inhibition of protein synthesis . Additionally, holomycin has been found to have a high affinity for metal ions , especially zinc , and can inhibit a subset of zinc-dependent metalloenzymes .

Mode of Action

Holomycin acts as an intracellular metallophore . It is reductively activated, and the reduced form of holomycin chelates zinc with high affinity . This interaction with zinc ions disrupts the normal function of zinc-dependent metalloenzymes, including RNA polymerase . This disruption leads to the inhibition of RNA synthesis, thereby halting protein production and affecting the growth and survival of the bacteria .

Biochemical Pathways

The biosynthesis of holomycin involves a cysteine-activating non-ribosomal peptide synthetase followed by four reduction steps by a set of four different flavoproteins . The intermediate is then cyclized by a thiol oxidase and modified by acylation . This process results in the formation of holomycin’s unique dithiolopyrrolone structure .

Pharmacokinetics

It is known that holomycin is modified intracellularly by the producer strains by methylation and formation of heterodimers as a way of self-protection . This suggests that holomycin may undergo significant metabolic transformations within the bacterial cell, which could impact its bioavailability.

Result of Action

The primary result of holomycin’s action is the inhibition of RNA synthesis, which leads to the cessation of protein production . This disrupts the normal functioning of the bacterial cell, leading to its death . Holomycin is a broad-spectrum antibiotic and has been reported to have antitumoral properties .

Action Environment

Environmental factors can influence the action of holomycin. For instance, zinc starvation has been found to be essential for both holomycin production and biofilm formation . Furthermore, holomycin has been found to enhance biofilm formation in the producer, Photobacterium galatheae S2753 , suggesting that the presence of holomycin may influence the bacterial community structure in the environment .

Análisis Bioquímico

Biochemical Properties

Holomycin plays a significant role in biochemical reactions, particularly in inhibiting RNA synthesis . It interacts with several biomolecules, including enzymes and proteins. For instance, holomycin has been shown to inhibit DNA-dependent RNA polymerase, which is crucial for RNA synthesis . Additionally, holomycin interacts with thioredoxins, causing their oxidation and inducing oxidative stress . These interactions highlight the compound’s potential as a lead molecule for developing new antibiotics with higher activity and lower toxicity .

Cellular Effects

Holomycin exhibits a range of effects on various cell types and cellular processes. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria . In Escherichia coli, holomycin induces a bacteriostatic response by rapidly inhibiting RNA synthesis . This inhibition is associated with the stringent response, a stress response mechanism in bacteria . Furthermore, holomycin’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as an effective antimicrobial agent .

Molecular Mechanism

The molecular mechanism of holomycin involves several key interactions at the molecular level. Holomycin acts as a redox-sensitive zinc chelator, inhibiting a subset of zinc-dependent metalloenzymes . It also directly inhibits RNA polymerase II transcription initiation in vitro, requiring both manganese and appropriate reduction of the compound . These interactions suggest that holomycin may function as a prodrug, requiring conversion within the cell to an active species that inhibits RNA polymerase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of holomycin change over time. Holomycin is known to be stable under certain conditions but can undergo degradation, affecting its long-term efficacy . Studies have shown that holomycin can be modified intracellularly by methylation and formation of heterodimers, which serve as a self-protection mechanism for the producer strains . These modifications can influence the compound’s stability and activity over time.

Dosage Effects in Animal Models

The effects of holomycin vary with different dosages in animal models. At lower doses, holomycin exhibits antimicrobial activity without significant toxicity . At higher doses, holomycin can induce toxic effects, including oxidative stress and inhibition of essential cellular processes . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

Holomycin is involved in several metabolic pathways, including those related to cysteine and acetyl-coenzyme A biosynthesis . The biosynthesis of holomycin involves a series of enzymatic reactions, including acyl-CoA dehydrogenase and thiol oxidase activities . These pathways are crucial for the production and modification of holomycin, influencing its activity and stability.

Transport and Distribution

Within cells and tissues, holomycin is transported and distributed through interactions with various transporters and binding proteins . Holomycin acts as an intracellular metallophore with high affinity for metal ions, particularly zinc . This property facilitates its distribution and accumulation in specific cellular compartments, where it can exert its antimicrobial effects.

Subcellular Localization

Holomycin’s subcellular localization is influenced by its chemical structure and interactions with cellular components . The compound is known to localize within the cytoplasm, where it interacts with RNA polymerase and other target enzymes . Additionally, holomycin’s ability to chelate metal ions may direct it to specific subcellular compartments, enhancing its antimicrobial activity .

Propiedades

IUPAC Name

N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUNPJGMNVQSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CSS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197605
Record name Holomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-04-0
Record name Holomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Holomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Holomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOLOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44CF65YLF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of holomycin?

A1: While initially thought to primarily inhibit RNA synthesis [, ], recent research suggests holomycin exerts its antimicrobial activity by disrupting bacterial metal homeostasis, particularly by sequestering intracellular Zn2+ ions. [, , ]

Q2: How does holomycin's metal chelation activity affect bacterial cells?

A2: Reduced holomycin exhibits high affinity for metal ions like Zn2+ [], disrupting the function of essential metalloenzymes [, , , ] such as class II fructose bisphosphate aldolase [] and potentially impacting cellular glucose utilization, RNA synthesis, and respiration. []

Q3: Does holomycin affect any specific metalloenzymes?

A3: Yes, in addition to bacterial enzymes, research has shown that holomycin inhibits metallo-β-lactamases, which are major contributors to carbapenem resistance. [] It achieves this by removing the active site zinc. []

Q4: Does holomycin target RNA polymerase as previously thought?

A4: While early studies proposed RNA polymerase as the primary target [, ], recent research suggests that its inhibition is likely a secondary effect resulting from the disruption of metal homeostasis and subsequent inhibition of metalloenzymes involved in RNA synthesis. []

Q5: What is the molecular formula and weight of holomycin?

A5: Holomycin has the molecular formula C8H8N2O3S2 and a molecular weight of 244.28 g/mol. []

Q6: What spectroscopic data are available for characterizing holomycin?

A6: Researchers commonly employ various spectroscopic techniques to characterize holomycin, including (ESI-MS), (EI-MS), 1H-NMR, 13C-NMR, and APTNMR. [, ] X-ray crystallography has also been utilized to confirm its structure. []

Q7: How does the structure of holomycin relate to its activity?

A7: The unique cyclic ene-disulfide moiety of holomycin is crucial for its antimicrobial activity. [, ] Modifications to this core structure, particularly the disulfide bond, can significantly impact its potency and potentially lead to the discovery of new antibiotic agents. [, ]

Q8: What is the significance of the N-methyl group in thiolutin compared to holomycin?

A8: Thiolutin, a closely related dithiolopyrrolone, possesses an N-methyl group at the endocyclic amide, which is absent in holomycin. This seemingly minor structural difference is responsible for thiolutin's antifungal activity, which holomycin lacks. []

Q9: How is holomycin biosynthesized?

A10: The holomycin biosynthetic pathway involves a series of enzymatic reactions encoded by a gene cluster. Key enzymes include a nonribosomal peptide synthetase (NRPS) for assembling the initial peptide precursor, flavin-dependent oxidoreductases for oxidative modifications, and an acyltransferase for the final acylation step. [, ]

Q10: Can holomycin production be influenced by environmental factors?

A11: Yes, studies have shown that holomycin production in Photobacterium galatheae is enhanced when grown on chitin compared to other carbon sources. [] This suggests a potential ecological role for holomycin during chitin colonization in marine environments. []

Q11: Are there any genetic manipulations that can enhance holomycin production?

A12: Yes, researchers have successfully employed adaptive laboratory evolution to create Streptomyces clavuligerus mutants that overproduce holomycin. [] These mutants lost the large plasmid pSCL4 and acquired specific single nucleotide polymorphisms, highlighting the potential for genetic engineering in enhancing holomycin production. []

Q12: What are the known resistance mechanisms against holomycin?

A13: One identified mechanism involves an RNA methyltransferase (Hom12) employed by Yersinia ruckeri. [] This enzyme methylates specific RNA targets, reducing holomycin's cytotoxic effects and conferring self-resistance during its production. []

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